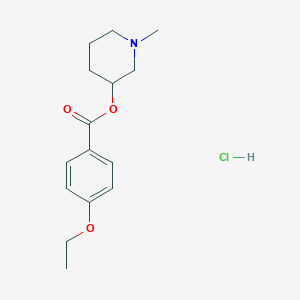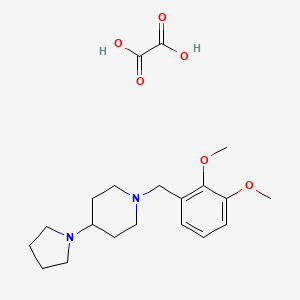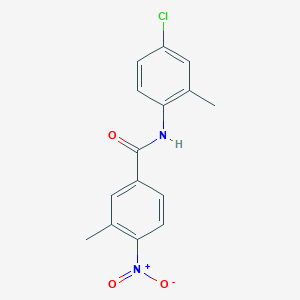
7-butyl-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
7-butyl-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Bucladesine or dibutyryl cyclic AMP (dbcAMP), is a cyclic adenosine monophosphate (cAMP) analog that has been extensively used in scientific research. It is a potent activator of protein kinase A (PKA) and has been used to study various cellular processes, including gene expression, differentiation, and cell proliferation.
Mécanisme D'action
7-butyl-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione activates PKA by mimicking the action of cAMP. It binds to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates target proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase intracellular cAMP levels, activate PKA, and induce the expression of cAMP-responsive genes. It has also been shown to stimulate cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
7-butyl-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective activator of PKA and has been extensively used to study the role of cAMP signaling in cellular processes. However, this compound has some limitations. It is not a natural ligand and can have off-target effects. It also has a short half-life, which can limit its use in long-term experiments.
Orientations Futures
7-butyl-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively used in scientific research, but there is still much to be learned about its mechanism of action and physiological effects. Future research could focus on identifying new targets of this compound and investigating its effects on different cell types. Additionally, new analogs of this compound could be developed to improve its potency and selectivity. Overall, this compound is a valuable tool for studying cAMP signaling and has the potential to lead to new insights into cellular processes.
Applications De Recherche Scientifique
7-butyl-8-(2-chlorophenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research to study various cellular processes. It has been used as a tool to investigate the role of cAMP signaling in cellular processes such as gene expression, differentiation, and cell proliferation. It has also been used to study the effects of cAMP on ion channels, neurotransmitter release, and synaptic plasticity.
Propriétés
IUPAC Name |
7-butyl-8-(2-chlorophenoxy)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-4-5-10-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-12-9-7-6-8-11(12)18/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXLESZWDQPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)
![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3969825.png)

![2-fluoro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3969851.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,5-dimethylbenzyl)-2,5-pyrrolidinedione](/img/structure/B3969855.png)


![N-[2-(tert-butylthio)ethyl]-4-fluorobenzamide](/img/structure/B3969874.png)
![2-[1-benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3969876.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B3969882.png)
![3-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3969888.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3969891.png)

![4-[(3,5-dimethoxybenzyl)amino]-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3969907.png)